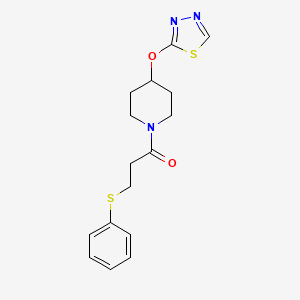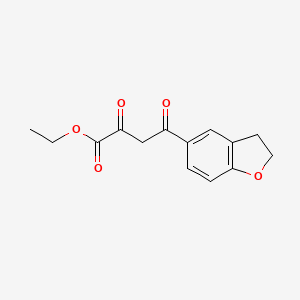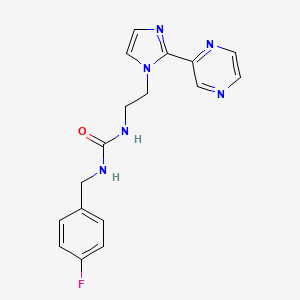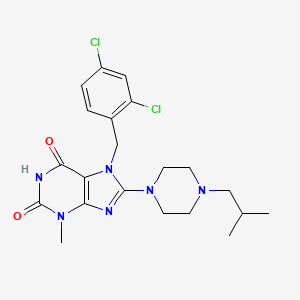
Chlor-C6-PEG4-O-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cl-C6-PEG4-O-CH2COOH, also known as 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid, is a compound with the chemical formula C16H31ClO7 and a molecular weight of 370.87 g/mol . This compound is a derivative of chloropropyl ether tetramer ethylene glycol ether methanoic acid and is commonly used as a PROTAC linker in the synthesis of chloroalkane-containing PROTACs (HaloPROTACs) . It is a colorless to light yellow liquid that is soluble in water and organic solvents .
Wissenschaftliche Forschungsanwendungen
21-Chlor-3,6,9,12,15-pentaoxahenicosansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Sie wird bei der Entwicklung neuer Materialien und Nanotechnologieanwendungen eingesetzt.
Wirkmechanismus
21-Chlor-3,6,9,12,15-pentaoxahenicosansäure wirkt als PROTAC-Linker, der zwei verschiedene Liganden verbindet: einen für eine E3-Ubiquitin-Ligase und den anderen für das Zielprotein . PROTACs nutzen das intrazelluläre Ubiquitin-Proteasom-System, um Zielproteine selektiv abzubauen. Der Linker ermöglicht die Bildung eines ternären Komplexes, der das Zielprotein und die E3-Ligase in räumliche Nähe bringt, was zur Ubiquitinierung und anschließendem proteasomalen Abbau des Zielproteins führt .
Wirkmechanismus
Target of Action
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
The mode of action of Cl-C6-PEG4-O-CH2COOH involves the formation of a ternary complex with an E3 ubiquitin ligase and the target protein . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by Cl-C6-PEG4-O-CH2COOH is the ubiquitin-proteasome system . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein level in the cell .
Pharmacokinetics
As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs .
Result of Action
The result of the action of Cl-C6-PEG4-O-CH2COOH is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can effectively reduce the level of specific proteins in the cell .
Action Environment
The action environment of Cl-C6-PEG4-O-CH2COOH is the intracellular environment where the ubiquitin-proteasome system operates . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Cl-C6-PEG4-O-CH2COOH plays a significant role in biochemical reactions. It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Die Herstellung von 21-Chlor-3,6,9,12,15-pentaoxahenicosansäure erfolgt typischerweise durch chemische Synthese. . Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsverfahren können variieren, folgen jedoch im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die Großproduktion .
Analyse Chemischer Reaktionen
21-Chlor-3,6,9,12,15-pentaoxahenicosansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Sie kann reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Substitution: Das Chloratom in der Verbindung kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
21-Chlor-3,6,9,12,15-pentaoxahenicosansäure ist aufgrund ihrer spezifischen Struktur und Funktionalität als PROTAC-Linker einzigartig. Ähnliche Verbindungen umfassen andere PEG-basierte PROTAC-Linker, wie zum Beispiel:
Cl-C6-PEG3-O-CH2COOH: Eine ähnliche Verbindung mit einer Ethylenglykoleinheit weniger.
Cl-C6-PEG5-O-CH2COOH: Eine ähnliche Verbindung mit einer Ethylenglykoleinheit mehr.
Diese Verbindungen teilen ähnliche Eigenschaften, unterscheiden sich aber in ihrer Länge und Flexibilität, was sich auf ihre Leistung bei der PROTAC-Synthese und der Effizienz des Proteinabbaus auswirken kann .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRQJQUHILRKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2586398.png)




![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586408.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)






